O-tert-Butyl-L-trans-4-hydroxyproline tert-butyl ester hydrochloride
Description
O-tert-Butyl-L-trans-4-hydroxyproline tert-butyl ester hydrochloride is a chemically modified derivative of the amino acid hydroxyproline. It features two tert-butyl groups: one protecting the hydroxyl group at the 4-position of the proline ring (O-tert-butyl), and another forming an ester with the carboxylic acid moiety (tert-butyl ester). The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic applications in peptide chemistry and pharmaceutical research.
Key suppliers include Shanghai Hanhong Chemical Co., Ltd.
Properties
Molecular Formula |
C13H26ClNO3 |
|---|---|
Molecular Weight |
279.80 g/mol |
IUPAC Name |
tert-butyl 4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H25NO3.ClH/c1-12(2,3)16-9-7-10(14-8-9)11(15)17-13(4,5)6;/h9-10,14H,7-8H2,1-6H3;1H |
InChI Key |
SSNWMVRXDJPQAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1CC(NC1)C(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of H-Hyp(tBu)-OtBu hydrochloride involves the protection of the hydroxyl group of hydroxyproline with a tert-butyl group (tBu) and the esterification of the carboxyl group with another tert-butyl group . The reaction typically occurs under mild conditions using reagents such as tert-butyl alcohol and hydrochloric acid . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
H-Hyp(tBu)-OtBu hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
O-tert-Butyl-L-trans-4-hydroxyproline tert-butyl ester hydrochloride is a chemical compound with diverse applications in pharmaceutical, biochemical, cosmetic, and food industries . It is also used in peptide synthesis .
Pharmaceutical Development
this compound is a valuable intermediate in synthesizing pharmaceuticals, especially those that target neurological disorders because it can effectively cross the blood-brain barrier . Additionally, it shows promise in developing novel treatments for neurological disorders and cancer, where precise molecular design is crucial .
Peptide Synthesis
In peptide synthesis, this compound acts as a protecting group for amino acids, which enhances the stability and yield of peptide chains during chemical reactions . It introduces hydroxyl groups, which enhances the stability and bioactivity of peptide-based therapeutics .
Biochemical Research
Researchers use this compound in studies related to protein folding and stability, helping to understand the mechanisms of diseases linked to misfolded proteins .
Cosmetic Formulations
The cosmetic industry explores this compound for its potential skin-conditioning properties, making it a candidate for anti-aging products . It can be incorporated into skincare products for its moisturizing properties, which helps to improve skin hydration and elasticity .
Mechanism of Action
The mechanism of action of H-Hyp(tBu)-OtBu hydrochloride involves its interaction with specific molecular targets and pathways. As a proline derivative, it can influence protein folding and stability by interacting with peptide bonds and other functional groups in proteins . This interaction can affect the biological activity of proteins and peptides, making it useful in various biochemical and pharmacological studies .
Comparison with Similar Compounds
(a) L-Proline tert-butyl ester hydrochloride
(b) Boc-L-trans-4-hydroxyproline (tert-butoxycarbonyl-protected hydroxyproline)
- Structural Difference : Uses a Boc (tert-butoxycarbonyl) group instead of a tert-butyl ester for carboxyl protection.
- Implications : Boc protection is more labile under acidic conditions, enabling selective deprotection. This contrasts with the tert-butyl ester’s stability, which requires stronger acidic conditions (e.g., trifluoroacetic acid) for removal.
- Commercial Status : Actively supplied by major chemical vendors (e.g., Sigma-Aldrich, Thermo Fisher), suggesting higher demand and synthetic utility .
(c) O-Methyl-L-trans-4-hydroxyproline methyl ester
- Structural Difference : Methyl groups replace tert-butyl groups at both the hydroxyl and carboxyl positions.
- Implications: Reduced steric bulk may improve solubility in non-polar solvents but decrease stability. Methyl esters are also more prone to hydrolysis under basic conditions.
Comparative Table
Research Findings and Limitations
- Discontinuation Rationale : The discontinuation of this compound may relate to niche applications, high synthesis costs, or the preference for alternatives like Boc-protected derivatives .
- Supplier Trends : The reliance on Chinese suppliers (e.g., Hanhong Group) suggests specialized synthesis routes, though quality control data is absent in the evidence .
- Data Gaps: No NMR, crystallographic, or thermodynamic data (e.g., melting point, logP) are provided in the evidence, limiting direct comparisons with analogs.
Biological Activity
O-tert-Butyl-L-trans-4-hydroxyproline tert-butyl ester hydrochloride (CAS 367453-05-2) is a synthetic derivative of proline that has garnered attention for its significant biological activity, particularly in the fields of biochemistry and proteomics. This compound is characterized by its unique structural features, including a tert-butyl group at the 4-position, which enhances its lipophilicity and stability. This article provides a comprehensive overview of its biological activity, applications, and relevant research findings.
- Chemical Formula : C13H26ClNO3
- Molecular Weight : 279.84 g/mol
- Structure : The presence of the tert-butyl group at the 4-position of the hydroxyproline structure allows for increased solubility and reactivity compared to other proline derivatives.
Biological Activity
Research indicates that this compound exhibits several key biological activities:
- Protein Synthesis and Modification : The compound mimics natural amino acids, facilitating studies on protein folding and stability. Its structural properties allow it to participate in peptide synthesis, making it valuable for drug development and biochemical research.
- Collagen Synthesis Modulation : Due to its proline-like properties, this compound may influence biological pathways related to collagen synthesis, which is crucial for tissue repair and regeneration.
- Cell Signaling : Preliminary findings suggest that it may modulate cellular signaling pathways by affecting peptide conformation, thereby impacting their biological activity.
Comparative Analysis with Similar Compounds
A comparison with other proline derivatives highlights the unique aspects of this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| L-Proline | Natural amino acid | Basic structure without modifications |
| tert-Butyl L-prolinate hydrochloride | Contains a tert-butyl group | Lacks hydroxy modification |
| Fmoc-O-tert-butyl-L-trans-4-hydroxyproline | Fmoc-protected variant | Used primarily in solid-phase peptide synthesis |
| O-tert-Butyl-L-proline | Simple modification without hydroxy group | Less polar than O-tert-butyl-L-trans-4-hydroxyproline |
The unique combination of the hydroxy group and the tert-butyl esters in O-tert-Butyl-L-trans-4-hydroxyproline enhances its solubility and reactivity, making it particularly valuable in biochemical applications.
Case Studies and Research Findings
Several studies have explored the potential applications and biological activities of this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization methods for O-tert-Butyl-L-trans-4-hydroxyproline tert-butyl ester hydrochloride?
- Methodological Answer : Synthesis typically involves esterification and hydroxyl protection steps. For example, tert-butyl ester formation can be achieved via reaction of L-trans-4-hydroxyproline with tert-butyl chloride under anhydrous conditions, followed by HCl salt precipitation. Characterization requires:
- NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and tert-butyl group incorporation.
- HPLC with chiral columns to verify enantiomeric purity (retention time comparison against standards).
- Mass spectrometry (ESI-MS) to validate molecular weight (253.77 g/mol) .
- Key Parameters : Reaction temperature (0–25°C), inert atmosphere (N₂/Ar), and stoichiometric control to minimize racemization.
Q. How should this compound be stored to maintain stability in academic research settings?
- Methodological Answer : Store at 2–8°C in airtight, light-protected containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the tert-butyl ester. Stability studies indicate decomposition >8°C, particularly in humid environments. For long-term storage, lyophilization is recommended .
Q. What role does this compound play in peptide synthesis?
- Methodological Answer : It serves as a chiral building block for introducing trans-4-hydroxyproline residues into peptides. The tert-butyl groups protect hydroxyl and carboxyl moieties during solid-phase synthesis, enabling selective deprotection post-assembly. Applications include collagen mimetics and GPCR-targeting peptides .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis, and what analytical techniques resolve discrepancies in chiral purity data?
- Methodological Answer :
- Optimization : Use chiral auxiliaries (e.g., L-proline derivatives) or enzymatic resolution to enhance enantiomeric excess (ee). Monitor reaction pH to avoid racemization (ideal pH 6–7).
- Analysis : Compare chiral HPLC retention times with optically pure standards. For conflicting data, employ polarimetry or X-ray crystallography to resolve structural ambiguities. Contradictions may arise from solvent polarity effects on HPLC columns .
Q. What experimental design considerations are critical for studying thermal stability under varying conditions?
- Methodological Answer :
- Design : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) across temperatures (25–200°C). Include humidity-controlled chambers to assess hygroscopicity.
- Data Interpretation : Use Arrhenius plots to model degradation kinetics. For example, a melting point of 170–177°C suggests stability up to 150°C in dry conditions. Discrepancies in decomposition rates may arise from residual solvents or impurities.
Q. How do stereochemical variations (e.g., trans vs. cis hydroxyproline) influence biological activity in peptide analogs?
- Methodological Answer :
- Mechanistic Study : Synthesize analogs with cis/trans configurations and compare binding affinities (e.g., via SPR or ITC). For collagen-like peptides, trans-4-hydroxyproline enhances triple-helix stability due to optimized hydrogen bonding.
- Data Contradictions : Conflicting bioactivity data may stem from assay pH or solvent effects on conformational flexibility. Validate with circular dichroism (CD) spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
